4-Methoxy-2-methyl-pyrrolidine
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Overview
Description
4-methoxy-2-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as the heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methylpyrrolidine typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . Another method involves the reaction of 2-methylpyrrolidine with methanol under acidic conditions to introduce the methoxy group at the 4-position .
Industrial Production Methods
Industrial production of 4-methoxy-2-methylpyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization steps efficiently .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
4-methoxy-2-methylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the methoxy and methyl groups.
2-methylpyrrolidine: Lacks the methoxy group but shares the methyl substitution.
4-methoxypyrrolidine: Similar structure but without the methyl group at the 2-position.
Uniqueness
4-methoxy-2-methylpyrrolidine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from its simpler analogs .
Properties
CAS No. |
89584-07-6 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
NEISDEAQLMENHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)OC |
Origin of Product |
United States |
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